molecular formula C11H20N2O3 B13450696 tert-butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate

tert-butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate

Cat. No.: B13450696
M. Wt: 228.29 g/mol
InChI Key: WMKHQNBBBFMHBU-MRVPVSSYSA-N
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Description

tert-Butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate: is a chemical compound commonly used in organic synthesis, particularly as a protecting group for amines. This compound is part of the carbamate family, which are esters of carbamic acid. The tert-butyl group provides stability and ease of removal under specific conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate typically involves the reaction of a piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium azide. The reaction proceeds through the formation of an acyl azide intermediate, which then rearranges to form the desired carbamate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate is used as a protecting group for amines. It allows for selective reactions on other functional groups without affecting the amine .

Biology and Medicine: The compound is used in the synthesis of peptides and other biologically active molecules. Its stability and ease of removal make it ideal for use in pharmaceutical research and development .

Industry: In the chemical industry, this compound is used in the production of various intermediates and final products. Its role as a protecting group is crucial in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate involves the formation of a stable carbamate linkage. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The removal of the tert-butyl group is typically achieved using strong acids like trifluoroacetic acid (TFA), which protonates the carbonyl oxygen, leading to the cleavage of the tert-butyl group and formation of the free amine .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-(2-oxiranylmethyl)carbamate
  • N-(tert-Butoxycarbonyl)ethanolamine

Uniqueness: tert-Butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate is unique due to its specific structure, which provides both stability and ease of removal. Compared to other carbamates, it offers a balance between protecting the amine and allowing for selective reactions on other functional groups .

This compound’s versatility and stability make it a valuable tool in various fields, from organic synthesis to pharmaceutical research.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl N-[[(2R)-6-oxopiperidin-2-yl]methyl]carbamate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)12-7-8-5-4-6-9(14)13-8/h8H,4-7H2,1-3H3,(H,12,15)(H,13,14)/t8-/m1/s1

InChI Key

WMKHQNBBBFMHBU-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CCCC(=O)N1

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC(=O)N1

Origin of Product

United States

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